molecular formula C13H14N2O3S B7530168 N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide

N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide

Cat. No.: B7530168
M. Wt: 278.33 g/mol
InChI Key: LNKJOLQQLIVVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide is a compound that belongs to the class of thiazolidinediones. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-9-3-2-4-10(7-9)12(17)14-5-6-15-11(16)8-19-13(15)18/h2-4,7H,5-6,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKJOLQQLIVVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCN2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with thiazolidine-2,4-dione derivatives. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The final product is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiazolidine derivatives .

Scientific Research Applications

N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its antidiabetic, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide involves its interaction with specific molecular targets. It acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism. The compound binds to the receptor, modulating its activity and leading to improved insulin sensitivity and reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as a partial agonist of PPAR-γ sets it apart from other thiazolidinediones, potentially offering a better safety profile with fewer side effects .

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